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Compound of Interest

Compound Name: (S)-(+)-2-Aminobutane

Cat. No.: B7771327

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR),
infrared (IR), and mass spectrometry (MS) data for the chiral amine, (S)-(+)-2-Aminobutane.
The information is intended for researchers, scientists, and professionals in the field of drug
development and chemical analysis.

Spectroscopic Data

The following sections present the key spectroscopic data for (S)-(+)-2-Aminobutane in a
structured tabular format for ease of reference and comparison.

H NMR (Proton NMR) Data

Chemical Shift (5)

Multiplicity Integration Assignment
ppm
~2.75 Sextet 1H CH-NH:2
~1.40 Multiplet 2H CH:
~1.10 Doublet 3H CH(CHs3)
~0.90 Triplet 3H CHsCH:
~1.20 Broad Singlet 2H NH:2

13C NMR (Carbon-13 NMR) Data
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Chemical Shift (6) ppm

Carbon Atom

~50.0 CH-NH:
~30.0 CH:2

~20.0 CH(CHs)
~10.0 CH3CH:

Wavenumber (cm—?)

Intensity

Assignment

N-H Stretch (asymmetric and

3360-3280 Medium, Broad symmetric)
2960-2850 Strong C-H Stretch (alkane)
~1600 Medium N-H Bend (scissoring)
~1460 Medium C-H Bend (alkane)
1250-1020 Medium C-N Stretch

~840 Medium, Broad N-H Wag

The mass spectrum of 2-aminobutane is characterized by a molecular ion peak and several

key fragment ions. The fragmentation pattern is consistent with that of a small aliphatic amine.

m/z Ratio Relative Intensity Assignment

73 Moderate [M]* (Molecular lon)
58 High [M - CHs]*

44 Base Peak [M - CaHs]*

30 High [CH2NH:]*

Experimental Protocols
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The following are generalized experimental protocols for obtaining the spectroscopic data
presented above. These protocols can be adapted for (S)-(+)-2-Aminobutane.

Sample Preparation:

e A quantity of 5-25 mg of (S)-(+)-2-Aminobutane is dissolved in approximately 0.6-0.7 mL of
a deuterated solvent (e.g., Chloroform-d, CDCIs).

« A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for
chemical shift calibration (6 = 0.00 ppm).

e The solution is transferred to a 5 mm NMR tube.

IH NMR Data Acquisition:

The NMR tube is placed in the spectrometer.

» The spectrometer's magnetic field is locked onto the deuterium signal of the solvent.

e The magnetic field is shimmed to optimize its homogeneity.

o Astandard *H NMR pulse sequence is used for data acquisition. Typical parameters include
a 30-90° pulse angle, 8-16 scans, a relaxation delay of 1-2 seconds, and an acquisition time
of 2-4 seconds.[1]

13C NMR Data Acquisition:

The same sample prepared for tH NMR can be used.

A standard proton-decoupled 3C NMR pulse program is employed.

Due to the lower natural abundance of 13C, a larger number of scans is typically required to
achieve an adequate signal-to-noise ratio.

A relaxation delay of around 2 seconds is a common starting point.[1]

Sample Preparation (Neat Liquid Film):
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e As (S)-(+)-2-Aminobutane is a liquid at room temperature, a neat spectrum can be
obtained.

e Adrop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to create a thin
film.

Data Acquisition:
e Abackground spectrum of the clean, empty salt plates is recorded first.

e The sample, as a thin film between the plates, is then placed in the sample holder of an FTIR
spectrometer.

e The sample spectrum is recorded, typically by co-adding 16 or 32 scans at a resolution of 4
cm~L,

Data Processing:

o The sample spectrum is ratioed against the background spectrum to produce the final
absorbance or transmittance spectrum.

Sample Preparation and Introduction (for GC-MS):

» For volatile amines like 2-aminobutane, Gas Chromatography-Mass Spectrometry (GC-MS)
is a suitable technique.

» Adilute solution of the sample is prepared in a volatile organic solvent (e.g., methanol or
dichloromethane).

o A small volume (typically 1 pL) of the solution is injected into the gas chromatograph.
GC-MS Parameters:

e GC Column: A standard non-polar or medium-polarity column (e.g., DB-5 or equivalent) is
typically used.

o Carrier Gas: Helium is commonly used as the carrier gas.
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o Oven Temperature Program: An initial temperature of around 40-60°C is held for a few
minutes, followed by a ramp up to a higher temperature (e.g., 250°C) to ensure all
components elute.

« lonization Mode: Electron lonization (EIl) at 70 eV is standard for creating fragment ions.

» MS Detector: The mass spectrometer is set to scan a mass range appropriate for the
compound (e.g., m/z 15-200).

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical sample, from preparation to final data interpretation.
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General Spectroscopic Analysis Workflow
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General workflow for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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